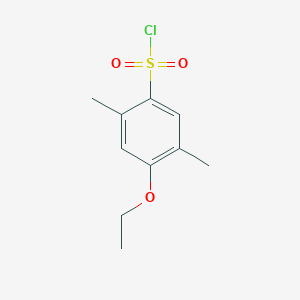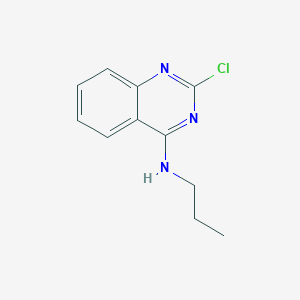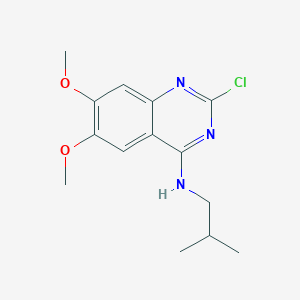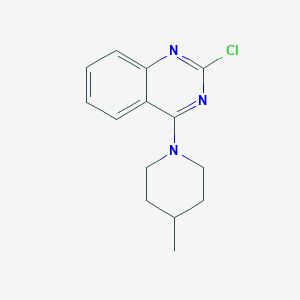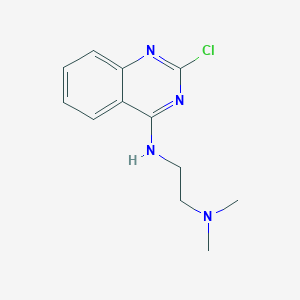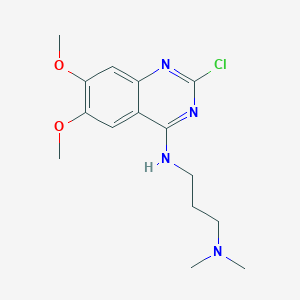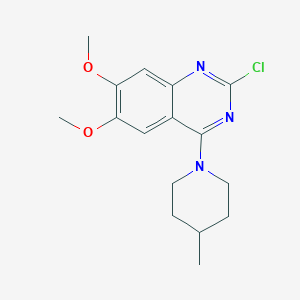
2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxyquinazoline.
Amination: The 4-position is then functionalized with a 4-methylpiperidine group through nucleophilic substitution, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and allowed to react under controlled conditions.
Continuous Flow Processing: A more modern approach where the reagents are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazolines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones.
Reduction: Tetrahydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学研究应用
2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor to drugs targeting various diseases, including cancer and cardiovascular conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
2-Chloro-6,7-dimethoxyquinazoline: Lacks the piperidine group but shares the core structure.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino group instead of the piperidine group.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains an additional chlorine atom at the 4-position.
Uniqueness
2-Chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline is unique due to the presence of the 4-methylpiperidine group, which can significantly alter its chemical properties and biological activity compared to other quinazoline derivatives. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development.
属性
IUPAC Name |
2-chloro-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-10-4-6-20(7-5-10)15-11-8-13(21-2)14(22-3)9-12(11)18-16(17)19-15/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGQQOFEHLSRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC(=C(C=C32)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
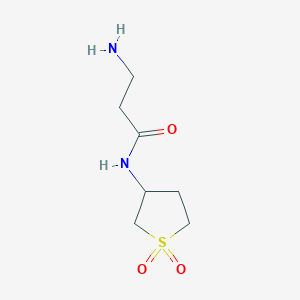
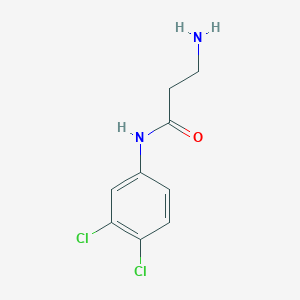
![5-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride](/img/structure/B7793741.png)
![4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid](/img/structure/B7793746.png)
![3-[(4-Ethoxyphenyl)sulfamoyl]propanoic acid](/img/structure/B7793750.png)
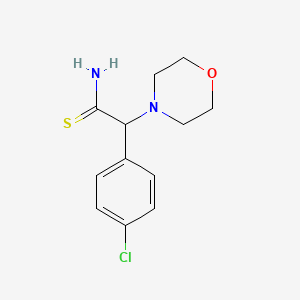
![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoic acid](/img/structure/B7793760.png)
![3-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]benzene-1-sulfonyl chloride](/img/structure/B7793763.png)
